molecular formula C5H4N4 B1217852 1h-Pyrazolo[3,4-d]pyrimidine CAS No. 271-80-7

1h-Pyrazolo[3,4-d]pyrimidine

Cat. No. B1217852
CAS RN: 271-80-7
M. Wt: 120.11 g/mol
InChI Key: QUKPALAWEPMWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidines involves multiple strategies, including the one-pot two-step procedure for the generation of pyrazolo[3,4-d]pyrimidine prodrugs with enhanced aqueous solubility and pharmacokinetic properties (Vignaroli et al., 2017). Another method employs ultrasound irradiation to facilitate the cyclocondensation reaction, offering advantages such as simplicity, mild conditions, and satisfactory yields (Buriol et al., 2013).

Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-d]pyrimidines has been thoroughly investigated, with studies revealing the hydrogen bonding capabilities in both anhydrous and hydrated forms of N4-substituted derivatives. These investigations highlight the compound's ability to form intricate hydrogen-bonded structures, which play a pivotal role in its reactivity and interactions (Trilleras et al., 2008).

Chemical Reactions and Properties

1H-Pyrazolo[3,4-d]pyrimidines exhibit remarkable versatility in chemical reactions, serving as a privileged structure for library synthesis. Their ability to easily undergo various chemical transformations enables the creation of a vast array of compounds with diverse properties, useful in medicinal chemistry (Gregg et al., 2007).

Physical Properties Analysis

The physical properties of 1H-Pyrazolo[3,4-d]pyrimidines, such as solubility, play a critical role in their pharmacokinetic profiles and therapeutic efficacy. Prodrug strategies have been utilized to enhance these properties, significantly improving their biological activity and potential as therapeutic agents (Vignaroli et al., 2017).

Chemical Properties Analysis

The chemical properties of 1H-Pyrazolo[3,4-d]pyrimidines, such as their ability to act as enzyme inhibitors and interact with biological molecules, underscore their utility in drug design and development. Their interactions with proteins and DNA have been extensively studied, revealing their potential as antitumor agents and their mechanisms of action at the molecular level (Singla et al., 2017).

Scientific Research Applications

Application in Cancer Treatment

  • Scientific Field : Oncology
  • Summary of the Application : 1h-Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that is an appealing target for cancer treatment .
  • Methods of Application : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .
  • Results or Outcomes : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

Application in Anti-Inflammatory Treatments

  • Scientific Field : Pharmacology
  • Summary of the Application : Pyrimidines, including 1h-Pyrazolo[3,4-d]pyrimidine, display a range of pharmacological effects including anti-inflammatory .
  • Methods of Application : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Synthesis of Novel Compounds

  • Scientific Field : Organic Chemistry
  • Summary of the Application : 1h-Pyrazolo[3,4-d]pyrimidin-4-ol derivatives have been synthesized for potential applications in various fields .
  • Methods of Application : Specific derivatives of 1h-Pyrazolo[3,4-d]pyrimidin-4-ol were synthesized, bearing different groups at N-1 and C-6 positions .
  • Results or Outcomes : The synthesized compounds showed inhibitory activity against MCF-7 with IC50 values in a micromolar range .

Application in Antioxidant Treatments

  • Scientific Field : Pharmacology
  • Summary of the Application : Pyrimidines, including 1h-Pyrazolo[3,4-d]pyrimidine, display a range of pharmacological effects including antioxidant .
  • Methods of Application : The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .

Application in Antimicrobial Treatments

  • Scientific Field : Microbiology
  • Summary of the Application : The pyrazolopyrimidine moiety represents a common heterocycle nucleus used in the design of many pharmaceutical compounds, that have a variety of medicinal applications including antimicrobial .
  • Methods of Application : Specific derivatives of 1h-Pyrazolo[3,4-d]pyrimidin-4-ol were synthesized, bearing different groups at N-1 and C-6 positions .
  • Results or Outcomes : The synthesized compounds showed inhibitory activity against various microbial strains .

Application in Treatment of Renal Cell Carcinoma and Liver Cancers

  • Scientific Field : Oncology
  • Summary of the Application : As a multi-targeting tyrosine kinase inhibitor, 1h-Pyrazolo[3,4-d]pyrimidine also inhibits VEGFR2 and other kinases such as RET and AXL, and has been primarily used for the treatment of renal cell carcinoma and liver cancers .
  • Methods of Application : The compound is administered as a part of a treatment regimen for patients with renal cell carcinoma and liver cancers .
  • Results or Outcomes : The compound has shown promising results in the treatment of these cancers .

Application in Anti-Inflammatory Treatments

  • Scientific Field : Pharmacology
  • Summary of the Application : Pyrimidines, including 1h-Pyrazolo[3,4-d]pyrimidine, display a range of pharmacological effects including anti-inflammatory .
  • Methods of Application : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Antimicrobial Treatments

  • Scientific Field : Microbiology
  • Summary of the Application : The pyrazolopyrimidine moiety represents a common heterocycle nucleus used in the design of many pharmaceutical compounds, that have a variety of medicinal applications including antimicrobial .
  • Methods of Application : Specific derivatives of 1h-Pyrazolo[3,4-d]pyrimidin-4-ol were synthesized, bearing different groups at N-1 and C-6 positions .
  • Results or Outcomes : The synthesized compounds showed inhibitory activity against various microbial strains .

Application in Treatment of Renal Cell Carcinoma and Liver Cancers

  • Scientific Field : Oncology
  • Summary of the Application : As a multi-targeting tyrosine kinase inhibitor, 1h-Pyrazolo[3,4-d]pyrimidine also inhibits VEGFR2 and other kinases such as RET and AXL, and has been primarily used for the treatment of renal cell carcinoma and liver cancers .
  • Methods of Application : The compound is administered as a part of a treatment regimen for patients with renal cell carcinoma and liver cancers .
  • Results or Outcomes : The compound has shown promising results in the treatment of these cancers .

properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-3H,(H,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKPALAWEPMWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181566
Record name Pyrazolo(3,4-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Pyrazolo[3,4-d]pyrimidine

CAS RN

271-80-7
Record name 1H-Pyrazolo[3,4-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo(3,4-d)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 271-80-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazolo(3,4-d)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Di-(2-propyl)-2-chloroethoxymethylphosphonate is reacted with 4,6-bismethylmercapto-pyrazolo[3,4-d]pyrimidine (Tetrahedron, 1967, 23: 891) in the presence of DBU to effect attachment at the pyrazole ring nitrogen(s). Displacement of the 4-methymercapto functionality and concommitant monoester hydrolysis is then effected using aqueous sodium hydroxide. Displacement of the remaining 6-methymercapto group is accomplished (after initial oxidation with m-chloroperbenzoic acid to the intermediate methy sulfone) using methanolic ammonia. Bromination at the 3-position is performed according to the procedure described in J. Med. Chem. 1984, 27: 1026-30. Displacement of the 3-bromo group with Fmoc-protected propargylamine is effected using the palladium(0) catalyst described above. The remaining phosphate ester is then deprotected using bromotrimethylsilane. Pyrophosphorylation, deprotection and dye coupling are then performed as described above to yield the fluorescently labeled PME-G-pp analog (pyrazolo[3,4-d]pyrimidine analog).
[Compound]
Name
phosphate ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Di-(2-propyl)-2-chloroethoxymethylphosphonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
4-methymercapto
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
monoester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods II

Procedure details

Analogously to Example 32, 521 mg (2.00 mmol) of 3-amino-4-(3-chlorophenylamino)-1H-pyrazolo[3,4-d]pyrimidine (see Step 1.6) and 343 μl of acetic acid are dissolved in 50 ml of methanol and reacted with 567 mg (3.0 mmol) of 4-(thiazol-2-yl)-benzaldehyde to form 4-(3chloro-phenylamino)-3t{4-(thiazol-2-yl)-phen-1-yl)methyleneamino]-1H-pyrazolo[3,4-d]pyrimidine. The above intermediate is reduced in 30 ml of DMEU with 16 ml (16 mmol) of DIBAL-H and worked up analogously. The crude product is dissolved in THF/methanol; 20 g of silica gel are added and the mixture is dried to a powder. Application to a silica gel column and elution with CH2Cl2/methanol/H2O/acetic acid (85:13:1.5:0.5) yield 4-(3-chloro-phenylamino)-3-[4-(thiazol-2-yl)-benzylamino]-1H-pyrazolo[3,4-d]pyrimidine; m.p. 241-243° C.; TLC: Rf=0.44 (CHCl3/methanol/H2O/acetic acid=85:13:1.5:0.5); HPLC: tRet(grad20-100)=9.0; FAB-MS: (M+H)+=434.
Quantity
521 mg
Type
reactant
Reaction Step One
Quantity
343 μL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
567 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Analogously to Example 5, 436 mg (2.3 mmol) of N-ethoxycarbonyl-(D/L)-valine [prepared from (D/L)-valine as described in J. Org. Chem. 60, 7256 (1995)] in 4.8 ml of THF and 506 μl (4.6 mmol) of NMM are activated with 349 μl (2.6 mmol) of isobutyl chloroformate and then reacted with 600 mg (2.3 mmol) of 3-amino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine (see Step 1.6). Dissolution in DMSO (2 ml) at 100° C., addition of 25 ml of ethanol and cooling yield rac.-4-(3-chloro-phenylamino)-3{N-ethoxycarbonyl-valyl)-amino}-1H-pyrazolo[3,4-d]pyrimidine; HPLC: tRet(grad20-100/20)=13.2; FAB-MS: (M+H)+=432.
[Compound]
Name
N-ethoxycarbonyl-(D/L)-valine
Quantity
436 mg
Type
reactant
Reaction Step One
Name
Quantity
506 μL
Type
reactant
Reaction Step Two
Quantity
349 μL
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
4.8 mL
Type
solvent
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1h-Pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
1h-Pyrazolo[3,4-d]pyrimidine
Reactant of Route 3
1h-Pyrazolo[3,4-d]pyrimidine
Reactant of Route 4
1h-Pyrazolo[3,4-d]pyrimidine
Reactant of Route 5
1h-Pyrazolo[3,4-d]pyrimidine
Reactant of Route 6
1h-Pyrazolo[3,4-d]pyrimidine

Citations

For This Compound
1,410
Citations
AB Siddiqui, AR Trivedi, VB Kataria, VH Shah - Bioorganic & Medicinal …, 2014 - Elsevier
A series of novel dihydropyrazolo[3,4-d]pyrimidine derivatives bearing a phenothiazine nucleus were synthesized in excellent yields via a modified Biginelli multicomponent reaction. …
Number of citations: 61 www.sciencedirect.com
AA Gaber, AH Bayoumi, AM El-Morsy, FF Sherbiny… - Bioorganic …, 2018 - Elsevier
In our attempt to develop effective EGFR-TKIs, two series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized. All the newly synthesized compounds were …
Number of citations: 107 www.sciencedirect.com
S Schenone, O Bruno, F Bondavalli, A Ranise… - European journal of …, 2004 - Elsevier
Synthesis and biological evaluation of a new class of 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives are reported. A preliminary cellular assay system using the tumor cell line …
Number of citations: 93 www.sciencedirect.com
Y Wang, S Wan, Z Li, Y Fu, G Wang, J Zhang… - European Journal of …, 2018 - Elsevier
Aiming to explore novel BRAF V600E and VEGFR-2 dual inhibitors, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were designed, synthesized and biologically evaluated in this …
Number of citations: 33 www.sciencedirect.com
JM Quintela, C Peinador, L González, I Devesa… - Bioorganic & medicinal …, 2003 - Elsevier
The synthesis of 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines substituted at positions 1 and 4, and their effects on murine macrophage and human neutrophil functions are described…
Number of citations: 48 www.sciencedirect.com
SES Abbas, EI Aly, FM Awadallah… - Chemical Biology & …, 2015 - Wiley Online Library
Four series of some 4‐substituted‐1‐phenyl‐1H‐pyrazolo[3,4‐d]pyrimidine derivatives 5a–f, 6a–f, 8a–f, and 9a–f were designed to be screened for their antitumor activity. All …
Number of citations: 18 onlinelibrary.wiley.com
KRA Abdellatif, RB Bakr - Bioorganic chemistry, 2018 - Elsevier
Pyrazolo[3,4-d]pyrimidine ring system constitute an important class of heterocyclic compounds which can serve as a promising scaffold exhibiting many pharmacological activities. This …
Number of citations: 49 www.sciencedirect.com
HM Hassaneen, FM Saleh, TA Abdallah… - Journal of …, 2020 - Wiley Online Library
Abstract Treatment of N‐phenyl‐substituted benzenecarbo‐hydrazonoyl chlorides 1a‐d with malononitrile in sodium ethoxide solution gave 5‐amino‐4‐cyanopyrazole derivatives 2‐5. …
Number of citations: 10 onlinelibrary.wiley.com
T HIGASHINO, Y IWAI, E HAYASHI - Chemical and Pharmaceutical …, 1976 - jstage.jst.go.jp
Various reactions usually carried out on heterocyclic N-oxides were examined on 1-methyl-(IIm-0) and 1-phenyl-1H-pyrazolo [3, 4-d] pyrimidine 5-oxide (IIp-0) prepared from the …
Number of citations: 26 www.jstage.jst.go.jp
BO Aydin, D Anil, Y Demir - Archiv der Pharmazie, 2021 - Wiley Online Library
Fused pyrimidines, especially pyrazolo[3,4‐d]pyrimidines, are among the most preferred building blocks for pharmacology studies, as they exhibit a broad spectrum of biological activity. …
Number of citations: 23 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.